molecular formula C15H15N3O2S2 B2934243 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2379972-39-9

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2934243
CAS No.: 2379972-39-9
M. Wt: 333.42
InChI Key: GPOAWGUQCZLELF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-thiadiazole carboxamide family, characterized by a thiadiazole core substituted with a propyl group at position 4 and a carboxamide-linked hybrid heterocyclic moiety. The structure includes a furan-2-yl-substituted thiophene ring connected via a methylene bridge to the carboxamide nitrogen.

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S2/c1-2-4-12-14(22-18-17-12)15(19)16-8-11-7-10(9-21-11)13-5-3-6-20-13/h3,5-7,9H,2,4,8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOAWGUQCZLELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling to form the furan-thiophene moiety. This intermediate is then reacted with a propyl-substituted thiadiazole carboxamide under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the furan or thiophene rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine: In medicine, the compound is explored for its potential as a drug candidate. Its unique structure and potential biological activities make it a promising candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and pharmacokinetic properties.

Industry: In industry, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are outlined below:

Compound Name Substituents on Thiadiazole Linked Heterocycles Molecular Weight Key Structural Differences
Target Compound (N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide) 4-propyl Furan-thiophene hybrid ~388.5 (C₁₉H₂₄N₄O₃S) Unique furan-thiophene methylene bridge
N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (Compound 8, ) None (thiophene-carboxamide) Thiophene-phenylthiazole 384.4 (C₁₆H₁₂F₃N₂OS₂) Trifluoromethyl-thiophene and phenylthiazole moieties
BTP-2 () 4-methyl Pyrazolyl-phenyl 438.3 (C₁₇H₁₅F₆N₅S) Trifluoromethyl-pyrazole and methylthiadiazole
N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide (47n, ) 4-phenyl Diethylaminophenyl 353.2 (C₂₀H₂₄N₃O₃S) Phenyl substitution at position 4
Compounds 7b and 11 () Varied (thiazole derivatives) Phenylthiazole-hydrazone ~300–350 Hydrazone-linked thiazole-carbothioamide scaffolds

Key Observations :

  • The target compound distinguishes itself through its furan-thiophene hybrid substituent , which may enhance π-π stacking interactions in biological targets compared to phenyl or pyridinyl groups in analogs .
  • Propyl vs.

Key Insights :

  • The anticancer activity of thiazole derivatives (e.g., 7b) highlights the importance of hydrazone linkers in enhancing cytotoxicity . The target compound’s furan-thiophene group may offer similar benefits but requires empirical validation.
  • Antibacterial vs. Anticancer : While Compound 8 () targets bacteria, the lack of a furan-thiophene moiety in this analog suggests structural specificity for antibacterial vs. anticancer applications .

Biological Activity

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key structural features:

  • Thiadiazole ring : Known for its pharmacological versatility.
  • Furan and thiophene moieties : These aromatic groups contribute to the compound's electronic properties and potential interactions with biological targets.
  • Carboxamide functional group : Often associated with enhanced solubility and bioavailability.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound under discussion has shown promise as an inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers.

  • c-Met Inhibition : The compound inhibits c-Met phosphorylation, disrupting signaling pathways involved in tumor growth and metastasis.
  • Induction of Apoptosis : In vitro studies demonstrated that the compound can induce cell cycle arrest and apoptosis in cancer cell lines .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The presence of the thiadiazole ring is linked to various pharmacological activities, including:

  • Antibacterial : Effective against Gram-positive bacteria.
  • Antifungal : Certain derivatives exhibit antifungal activity against common pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

  • Substitution patterns on the thiadiazole ring significantly affect potency against specific biological targets.
  • The introduction of different functional groups can enhance solubility and interaction with target proteins .

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of thiadiazole derivatives, including our compound, against various cancer cell lines. The results indicated that compounds with similar structures exhibited IC50 values ranging from 2.54 nM to 61.36 nM against c-Met, demonstrating significant potential for development as anticancer agents .

Study 2: Antimicrobial Activity

In another investigation, derivatives of 1,3,4-thiadiazoles were tested for their antimicrobial effects. The results showed that certain compounds had lethal effects against Staphylococcus aureus strains at concentrations significantly lower than traditional antibiotics .

Summary of Research Findings

Biological ActivityMechanismIC50 Values
Anticancer (c-Met Inhibition)Inhibition of c-Met phosphorylation2.54 - 61.36 nM
Antimicrobial (Bacterial)Disruption of bacterial cell wall synthesisVaries by strain

Q & A

What are the recommended synthetic routes for preparing N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide?

Basic Research Question
A common approach involves multi-step reactions starting with carboxamide precursors and heterocyclic building blocks. For example, 1,3,4-thiadiazole derivatives can be synthesized via cyclization reactions using reagents like iodine and triethylamine in DMF, as demonstrated in analogous thiadiazole syntheses . Key steps include:

  • Step 1 : Condensation of a carboxamide with a thiophene-furan hybrid scaffold under reflux in acetonitrile (1–3 minutes).
  • Step 2 : Cyclization of the intermediate in DMF with iodine and triethylamine, which facilitates sulfur elimination and ring closure .
    Methodological Tip : Optimize reaction time and solvent polarity to minimize side products.

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Basic Research Question
Full characterization requires:

  • 1H/13C NMR : To confirm substituent positions and scaffold integrity (e.g., furan-thiophene methyl linkage and propyl-thiadiazole alignment) .
  • FT-IR : Identify functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) and thiadiazole ring vibrations .
  • Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
    Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex heterocyclic systems .

What initial biological screening assays are appropriate for evaluating this compound?

Basic Research Question
Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
    Methodological Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves.

How can researchers optimize the cyclization step to improve synthetic yield?

Advanced Research Question
Key variables impacting cyclization efficiency:

  • Catalyst System : Replace iodine with milder oxidizing agents (e.g., H2O2) to reduce sulfur byproduct formation .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ionic liquids to enhance reaction kinetics .
  • Temperature Control : Lower reaction temperatures (e.g., 60°C vs. reflux) may stabilize intermediates .
    Data-Driven Approach : Use Design of Experiments (DoE) to model interactions between variables .

How should contradictory data between computational predictions and experimental bioactivity be resolved?

Advanced Research Question
Address discrepancies through:

  • Structural Validation : Re-examine NMR/X-ray crystallography data to confirm the compound’s configuration .
  • Solubility Testing : Poor aqueous solubility may artificially reduce bioactivity; use DMSO/β-cyclodextrin formulations .
  • Target Profiling : Perform molecular docking against alternative targets (e.g., kinases vs. tubulin) if initial assays fail .
    Case Study : Analogous thiadiazole-carboxamides showed improved agreement after adjusting protonation states in docking simulations .

What strategies are effective for studying the structure-activity relationship (SAR) of this compound?

Advanced Research Question
SAR exploration involves:

  • Substituent Variation : Modify the propyl group (e.g., branched vs. linear alkyl chains) to assess hydrophobicity effects .
  • Scaffold Hybridization : Replace the furan-thiophene moiety with pyridine or imidazole rings to evaluate heterocyclic synergy .
  • Bioisosteric Replacement : Substitute the thiadiazole ring with oxadiazole or triazole to probe electronic effects .
    Data Table Example :
DerivativeSubstituent (R)IC50 (μM, HeLa)LogP
ParentPropyl12.33.1
Derivative AIsobutyl8.73.5
Derivative BCyclohexyl23.14.2

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Scale-up issues include:

  • Exothermic Reactions : Use controlled addition of reagents (e.g., POCl3) and jacketed reactors to manage heat .
  • Purification Complexity : Employ column chromatography or recrystallization (DMSO/water) for high-purity isolation .
  • Byproduct Management : Monitor sulfur byproducts via TLC and optimize washing protocols .

How can researchers validate the compound’s mechanism of action in pharmacological studies?

Advanced Research Question
Mechanistic validation strategies:

  • Enzyme Inhibition Assays : Test against COX-1/2 or topoisomerases if cytotoxicity is observed .
  • Gene Expression Profiling : RNA-seq to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • In Vivo Models : Use xenograft models for antitumor efficacy, paired with pharmacokinetic studies (t1/2, AUC) .

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